Azuleno[1,2-B]furan-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azuleno[1,2-B]furan-4,6-dione is a polycyclic aromatic compound that features a fused structure of azulene and furan rings. Azulene is known for its deep blue coloration and unique electronic properties, which differ significantly from those of benzenoid aromatic systems. The incorporation of furan adds to the compound’s complexity and potential reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azuleno[1,2-B]furan-4,6-dione can be synthesized through various methods. One common approach involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione, which can then be further reacted with isatoic anhydrides to yield the desired compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Azuleno[1,2-B]furan-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, sulfonyl chlorides, and nitrating agents.
Major Products
Wissenschaftliche Forschungsanwendungen
Azuleno[1,2-B]furan-4,6-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of azuleno[1,2-B]furan-4,6-dione involves its interaction with molecular targets through its unique electronic structure. The compound’s fused ring system allows for delocalization of electrons, which can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to azuleno[1,2-B]furan-4,6-dione include:
Azuleno[6,5-b]furan-2,5-dione: Another fused ring system with similar electronic properties.
Azuleno[4,5-b]furan-2,7-dione: A related compound with a different fusion pattern and potential reactivity.
Uniqueness
This compound is unique due to its specific fusion pattern and the combination of azulene and furan rings, which confer distinct electronic and chemical properties.
Eigenschaften
CAS-Nummer |
647845-18-9 |
---|---|
Molekularformel |
C12H6O3 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
azuleno[1,2-b]furan-4,6-dione |
InChI |
InChI=1S/C12H6O3/c13-7-2-1-3-8-10(6-7)11(14)9-4-5-15-12(8)9/h1-6H |
InChI-Schlüssel |
QKAVMZMDVVNWIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=C2C(=C1)C3=C(C2=O)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.